3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole
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Overview
Description
A non-steroidal anti-inflammatory agent (NSAID) with antipyretic and analgesic actions. It is primarily available as the sodium salt.
Scientific Research Applications
Immunological Research
A study focused on immunological aspects by creating antibodies specific to derivatives of 3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole. These antibodies were used to titrate adducts formed in liver DNA of rats treated with this compound, providing insights into its interaction with DNA and potential immunological applications (Hébert, Saint-Ruf, & Leng, 1985).
Mutagenicity and DNA Interaction
Several studies have been conducted on the mutagenicity of derivatives related to 3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole. Research indicates that these compounds bind covalently to the C-8 position of guanine residues in DNA, leading to significant conformational changes in the DNA structure. This interaction suggests potential applications in studying DNA damage and repair mechanisms (Loukakou et al., 1985), (Yamashita et al., 1988).
Synthesis and Mutagenic Properties
Research has explored the synthesis of hydroxyamino derivatives of this compound and their direct mutagenic activities towards specific bacterial strains. This aspect is crucial for understanding the chemical nature and potential hazards of these compounds (Saito et al., 1983).
Acetylcholinesterase Inhibition
A study investigated the carbamates of hydroxyphenoxy)methyl heteroaromatic salts, including derivatives of 3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole, as inhibitors of acetylcholinesterase. This highlights potential applications in the study of neuroactive substances and protective agents against organophosphorus compounds (Sundberg et al., 1993).
Anti-Cancer Applications
Some studies have explored the potential anti-cancer properties of derivatives of this compound. This includes research on the synthesis and cytotoxicity evaluation of novel compounds targeting specific DNA sequences, suggesting a potential use in the development of new anticancer drugs (Kumar & Lown, 2003).
properties
CAS RN |
98046-72-1 |
---|---|
Product Name |
3-Hydroxyamino-4,6-dimethyldipyrido(1,2-a:3',2'-d)imidazole |
Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
6,10-dimethyl-5-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),5,8,10,12-pentaene |
InChI |
InChI=1S/C12H12N4O/c1-7-4-3-5-16-11(7)14-10-8(2)9(15-17)6-13-12(10)16/h3-5,13H,6H2,1-2H3 |
InChI Key |
BDPJYXFEVNLYOP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C2NCC(=C3C)N=O |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C2NCC(=C3C)N=O |
synonyms |
Dichlofenal Diclofenac Diclofenac Potassium Diclofenac Sodium Diclofenac, Sodium Diclonate P Diclophenac Dicrofenac Feloran GP 45,840 GP-45,840 GP45,840 Novapirina Orthofen Orthophen Ortofen Sodium Diclofenac SR 38 SR-38 SR38 Voltaren Voltarol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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